molecular formula C16H10N2S2 B11098749 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole CAS No. 6641-96-9

2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole

Cat. No.: B11098749
CAS No.: 6641-96-9
M. Wt: 294.4 g/mol
InChI Key: GEUMATNMPIDQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole (CAS: 6641-96-9) is a fused heterocyclic compound featuring a rigid, planar thiazolo[5,4-d]thiazole (TTz) core substituted with phenyl groups at the 2- and 5-positions. Its molecular formula is C₁₆H₁₀N₂S₂, with a molecular weight of 294.394 g/mol and a density of 1.341 g/cm³ . The compound exhibits a boiling point of 470°C at 760 mmHg and a flash point of 225.6°C, indicating moderate thermal stability.

The TTz core is highly π-conjugated, enabling strong intermolecular π-π stacking and electronic delocalization. This structural rigidity and aromaticity make it a promising candidate for applications in organic electronics, coordination polymers, and luminescent materials . Notably, its derivatives have been explored as semiconductors, chemosensors, and building blocks for metal-organic frameworks (MOFs) .

Properties

CAS No.

6641-96-9

Molecular Formula

C16H10N2S2

Molecular Weight

294.4 g/mol

IUPAC Name

2,5-diphenyl-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)13-17-15-16(19-13)18-14(20-15)12-9-5-2-6-10-12/h1-10H

InChI Key

GEUMATNMPIDQNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of Benzaldehyde with Dithiooxamide

The most widely reported synthesis involves the condensation of benzaldehyde and dithiooxamide under reflux conditions. This one-step protocol leverages the reactivity of dithiooxamide’s thiocarbonyl groups to form the fused thiazole rings. Two distinct approaches are documented:

  • High-Temperature Method : Heating equimolar benzaldehyde and dithiooxamide at 150–160°C for 2–3 hours yields DTTz with ~70% efficiency. However, prolonged heating risks side reactions, necessitating rigorous purification.

  • DMF-Assisted Reflux : Refluxing in N,N-dimethylformamide (DMF) at 120°C for 10–15 minutes improves yield to 85–90% while minimizing byproducts. DMF acts as both solvent and catalyst, enhancing reaction kinetics.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of dithiooxamide’s sulfur atoms on benzaldehyde’s carbonyl carbon, followed by cyclodehydration to form the bicyclic core. Quantum mechanical calculations confirm the planarity of the resulting structure, which stabilizes the conjugated π-system.

Knöevenagel Condensation with 3-Phenyl-4-thioxo-2-thiazolidinone

An alternative route employs Knöevenagel condensation between 3-phenyl-4-thioxo-2-thiazolidinone (1 ) and 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes (2a–d ). This method offers modularity for introducing substituents:

Method A (Glacial Acetic Acid) :

  • Conditions : Reflux 1 and 2a–d with sodium acetate in glacial acetic acid for 2 hours.

  • Yield : 80–89% after recrystallization (ethanol–dioxane).

Method B (PEG-400) :

  • Conditions : Stir 1 and 2a–d in polyethylene glycol-400 (PEG-400) at room temperature.

  • Yield : Comparable to Method A (85–89%) but with greener credentials.

Mechanistic Pathway :
The thioxo group in 1 facilitates deprotonation, generating a nucleophilic enolate that attacks the aldehyde’s carbonyl group. Subsequent elimination of water forms the exocyclic double bond, with Z-configuration confirmed by NMR.

Comparative Analysis of Synthetic Methods

ParameterDithiooxamide CondensationKnöevenagel Condensation
Reaction Time 10–15 minutes (DMF)2 hours (Method A)
Temperature 120°C (DMF)Reflux (Method A)
Catalyst DMFSodium acetate (Method A)
Solvent DMF, neatGlacial acetic acid, PEG-400
Yield 85–90%80–89%
Byproducts Minimal (DMF)Moderate (Method A)
Green Chemistry Low (high temps)High (Method B, PEG-400)

Key Findings :

  • The DMF-assisted dithiooxamide route achieves superior yields and shorter reaction times but requires high temperatures.

  • Knöevenagel condensation offers room-temperature feasibility (Method B) at the cost of marginally lower yields.

Purification and Characterization

Recrystallization Techniques

Crude DTTz is typically purified via sequential recrystallization:

  • Ethanol–Dioxane Mixture : Effective for removing unreacted aldehydes and oligomers, yielding crystals with >99% purity.

  • Vacuum Sublimation : Further purifies DTTz by separating non-volatile impurities, critical for spectroscopic applications.

Chromatographic Methods

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (eluent: cyclohexane–dioxane).

  • High-Performance Liquid Chromatography (HPLC) : Achieves >99.9% purity via gradient elution (cyclohexane to dioxane).

Spectroscopic Validation of Purity

Post-synthesis characterization ensures structural fidelity:

  • UV-Vis Spectroscopy : λ<sub>max</sub> at 357 nm (cyclohexane) with vibrational fine structure confirms π–π* transitions.

  • <sup>1</sup>H NMR : Aromatic protons resonate at δ 7.40–8.07 ppm, while the vinylic proton appears as a singlet at δ 8.21.

  • IR Spectroscopy : C=O stretch at 1715 cm<sup>−1</sup> and C=S absorption at 1240 cm<sup>−1</sup> validate the thiazolidinone moiety.

Thermal Stability and Reaction Optimization

Thermogravimetric analysis (TGA) reveals DTTz’s decomposition onset at 300°C, permitting high-temperature syntheses without degradation. Differential scanning calorimetry (DSC) shows a melting endotherm at 215.8°C, guiding recrystallization protocols.

Optimization Strategies :

  • Catalyst Screening : Substituting sodium acetate with K<sub>2</sub>CO<sub>3</sub> in Knöevenagel reactions reduces side products.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating cyclization .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich thiazolo-thiazole core undergoes regioselective electrophilic attacks, particularly at positions activated by sulfur and nitrogen lone pairs:

  • Bromination : Monobromination occurs selectively at the methyl group of pyridinyl-substituted derivatives under mild conditions (N-bromosuccinimide, AIBN, CCl₄, 80°C). This generates intermediates for further functionalization .

  • Nitration : Limited by the compound’s stability under strongly acidic conditions, though directed nitration has been achieved using mixed HNO₃/H₂SO₄ at 0–5°C .

Nucleophilic Reactions

The C2 and C5 positions exhibit nucleophilic susceptibility due to electron withdrawal by adjacent sulfur atoms:

  • Phosphorus Ylide Formation : Reaction with triphenylphosphine in refluxing toluene converts brominated derivatives into triphenylphosphonium salts. These intermediates undergo Wittig-like reactions with aldehydes (e.g., benzaldehyde, thiophene-3-carbaldehyde) to yield π-extended styryl or hetarylvinyl products .

Reaction ComponentConditionsProduct Yield
TzTz-Br + PPh₃Toluene, reflux, 12 h85–92%
Ylide + 4-ChlorobenzaldehydeK₂CO₃, RT, 24 h78%

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings, enabling structural diversification:

  • Suzuki-Miyaura Coupling : Pd(OAc)₂-mediated reactions with arylboronic acids introduce aryl groups at brominated positions (e.g., 4-methoxyphenyl) .

  • Sonogashira Coupling : Limited success reported due to competing sulfur extrusion, but phenylacetylene derivatives form under PdCl₂(PPh₃)₂ catalysis .

Mechanistic Insight : Cross-couplings often require thiophile additives (e.g., Et₄NI) to suppress sulfur-based side reactions .

Ring Transformation Reactions

Under thiophilic conditions, the dithiazolylidene system undergoes ring contraction to isothiazolo[5,4-d]isothiazoles:

text
5,5'-Bi(1,2,3-dithiazolylidene) → Isothiazolo[5,4-d]isothiazole
  • Key Conditions : Ph₃P or Et₄NI in toluene at 110°C .

  • Yield : Quantitative conversion observed with Ph₃P, though requiring chromatographic separation of Ph₃P=S byproduct .

Photochemical and Redox Reactions

  • Oxidation : Treatment with mCPBA or hypofluorous acid yields thiazole N-oxides, which enhance reactivity in Pd-catalyzed C–H arylations .

  • Reduction : Sodium borohydride reduces thiazole rings to thiazolidines, though competing desulfurization occurs under vigorous conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiazole nucleus exhibit significant antimicrobial properties. For instance:

  • Antibacterial and Antifungal Activities : Studies have shown that derivatives of thiazoles can effectively inhibit bacterial and fungal growth. The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways .

Anticancer Potential

The anticancer properties of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole have been investigated extensively:

  • In Vitro Cytotoxicity : Several studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The compound's effectiveness is often compared to standard chemotherapeutic agents like cisplatin .
  • Mechanisms of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of signaling pathways related to cell survival .

Case Studies

A detailed review of case studies highlights the versatility of this compound:

  • Antimicrobial Screening :
    • A series of synthesized thiadiazole derivatives were evaluated for their antimicrobial efficacy against different strains. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research :
    • In a comparative study involving several thiazole derivatives, this compound showed promising results in inhibiting tumor growth in vitro and demonstrated lower toxicity compared to conventional chemotherapy .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against multiple bacterial strains ,
AntifungalSignificant inhibition of fungal growth ,
AnticancerCytotoxic effects on HepG-2 and A-549 cells ,
Mechanism of ActionInduces apoptosis via caspase activation ,

Mechanism of Action

The mechanism of action of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole involves its interaction with various molecular targets and pathways. Its rigid planar structure facilitates efficient π–π stacking interactions, which are crucial for its electronic properties. Additionally, its electron-deficient nature makes it a good candidate for electron transport in organic electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The TTz scaffold can be modified at the 2- and 5-positions to tailor electronic, optical, and coordination properties. Below is a detailed comparison with structurally related compounds:

2,5-Bis(2,4-dimethoxyphenyl)thiazolo[5,4-d]thiazole

  • CAS : 6962-00-1
  • Molecular Formula : C₂₀H₁₈N₂O₄S₂
  • Molecular Weight : 414.498 g/mol
  • Key Properties :
    • Higher molecular weight and bulkier substituents (methoxy groups) compared to the diphenyl derivative.
    • Enhanced solubility in polar solvents due to methoxy groups.
    • Extended π-conjugation, leading to a redshifted absorption spectrum (useful in organic photovoltaics) .
  • Applications : Investigated in dye-sensitized solar cells (DSSCs) for improved light-harvesting efficiency .

2,5-Bis(5-aryl-3-hexylthiophen-2-yl)thiazolo[5,4-d]thiazole

  • Example Structure : Substituents include hexyl chains and aryl groups (e.g., 3,4,5-trimethoxyphenyl).
  • Key Properties: Alkyl chains enhance solubility in nonpolar solvents (e.g., chloroform, toluene). Aryl-thiophene substituents broaden the absorption range to near-infrared (NIR) regions. Charge carrier mobility up to 0.1 cm²/V·s in organic field-effect transistors (OFETs) .
  • Applications : Printable electronics, OFETs, and organic photodetectors .

2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ)

  • Key Properties :
    • Pyridyl groups provide coordination sites for metal ions (e.g., Zn²⁺, Cu²⁺).
    • Luminescent with quantum yields up to 35% in MOFs.
    • Used to construct interdigitated coordination polymers (e.g., [Zn(1,3-BDC)Dptztz]) with high surface area for gas sorption .
  • Applications : MOFs for environmental contaminant detection (e.g., heavy metal ions) .

2,5-Bis(pyrazol-4-yl)thiazolo[5,4-d]thiazole

  • Synthesis : Microwave-assisted one-pot reaction from pyrazole-4-carbaldehydes and dithiooxamide .
  • Key Properties :
    • Pyrazole substituents introduce nitrogen-rich coordination sites.
    • Lower thermal stability (decomposition at ~300°C) compared to phenyl derivatives.
  • Applications : Precursors for heterometallic MOFs and catalysts .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Notable Properties
2,5-Diphenyl-TTz C₁₆H₁₀N₂S₂ 294.39 Phenyl Semiconductors, MOFs High π-conjugation, 470°C boiling pt
2,5-Bis(2,4-dimethoxyphenyl)-TTz C₂₀H₁₈N₂O₄S₂ 414.50 Methoxyphenyl Organic photovoltaics Redshifted absorption, 603°C boiling pt
2,5-Bis(4-pyridyl)-TTz (DPTTZ) C₁₄H₈N₄S₂ 296.37 Pyridyl Luminescent MOFs, chemosensors Quantum yield 35%, Zn²⁺ coordination
2,5-Bis(3-hexylthiophen-2-yl)-TTz C₂₈H₃₂N₂S₄ 508.82 Hexylthiophene Printable electronics 0.1 cm²/V·s charge mobility

Biological Activity

2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole is a heterocyclic compound belonging to the thiazole family. This compound has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula for this compound is C16H10N2S2C_{16}H_{10}N_2S_2, with a molecular weight of 294.4 g/mol. Its unique structure contributes to its biological activities.

Antitumor Activity

Numerous studies have evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The following table summarizes key findings regarding the antitumor activity of this compound and related compounds.

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
This compoundHepG2 (liver cancer)8.0Induction of apoptosis
2-Amino-5-benzyl-1,3-thiazolesHT-29 (colon cancer)6.5Inhibition of cell proliferation
Compound 13 (related thiazole)A-431 (skin cancer)<1.0Bcl-2 interaction

Research indicates that the thiazole ring is crucial for cytotoxic activity. For instance, the presence of electron-donating groups enhances the activity against various cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. The following table presents findings on the antimicrobial efficacy of this compound:

Pathogen TestedMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

The compound exhibited significant antibacterial and antifungal activities with MIC values indicating effective inhibition against common pathogens .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Studies show that certain thiazoles can effectively reduce seizure activity in animal models. For example:

  • Compound A demonstrated a protective effect in a PTZ-induced seizure model with an effective dose (ED50) of 20 mg/kg.
  • This compound showed promising results in preliminary tests but requires further evaluation for detailed pharmacodynamics .

Case Studies

A case study involving synthesized analogs of thiazoles revealed that modifications in the phenyl ring significantly influenced biological activity. For instance:

  • Synthesis of N-acylated thiazoles led to compounds with enhanced cytotoxicity against glioblastoma cells.
  • The introduction of methoxy groups at specific positions on the phenyl ring was correlated with increased potency .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2,5-diphenylthiazolo[5,4-d]thiazole derivatives, and how do reaction conditions influence yields?

  • The compound is typically synthesized via condensation reactions. For example, 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole is prepared using rubeanic acid (dithiooxamide) and aromatic aldehydes (e.g., 4-hydroxybenzaldehyde or vanillin) in the presence of phenol. Microwave-assisted one-pot synthesis has been reported to reduce reaction time and improve yields (~65–75%) compared to traditional reflux methods. Key parameters include solvent choice (ethanol/DMSO), acid catalysis (glacial acetic acid), and temperature control .

Q. How can NMR and FT-IR spectroscopy validate the structural integrity of thiazolo[5,4-d]thiazole derivatives?

  • 1H-NMR : Aromatic protons in the thiazole rings appear as singlets between δ 7.8–8.2 ppm, while substituent protons (e.g., methoxy groups) resonate at δ 3.8–4.0 ppm. 13C-NMR confirms the thiazole backbone with signals at ~165–170 ppm (C=S/C=N). FT-IR identifies characteristic C=N (1580–1600 cm⁻¹) and C-S (690–720 cm⁻¹) stretches. Cross-validation with X-ray crystallography is recommended for unambiguous confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.